An In-depth Technical Guide to 1,3-Bis(dicyclohexylphosphino)propane (dcype)
An In-depth Technical Guide to 1,3-Bis(dicyclohexylphosphino)propane (dcype)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(dicyclohexylphosphino)propane, commonly abbreviated as dcype, is a bidentate phosphine ligand with the CAS number 103099-52-1 .[1][2] Its chemical formula is C27H50P2 and it has a molecular weight of 436.63 g/mol .[1] This organophosphorus compound is widely utilized as a ligand in transition metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling reactions that are fundamental to the synthesis of complex organic molecules in the pharmaceutical and fine chemical industries.[1] The bulky and electron-rich nature of the dicyclohexylphosphino groups provides steric hindrance that can prevent unwanted side reactions, leading to higher yields and selectivity in catalytic processes.[1]
This technical guide provides a comprehensive overview of 1,3-bis(dicyclohexylphosphino)propane, including its physicochemical properties, a detailed synthetic protocol, its application in a representative cross-coupling reaction with a step-by-step experimental procedure, and essential safety information.
Physicochemical Properties
1,3-Bis(dicyclohexylphosphino)propane is a viscous liquid at room temperature.[1] A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 103099-52-1 | [1][2] |
| Molecular Formula | C27H50P2 | [2][3] |
| Molecular Weight | 436.63 g/mol | [1] |
| Appearance | Viscous liquid | [1] |
| Boiling Point | >350 °C (lit.) | [1][4] |
| Density | 1.05 g/mL at 25 °C (lit.) | [1][4] |
| Refractive Index (n20/D) | 1.554 (lit.) | [1][4] |
| Flash Point | >110 °C (>230 °F) | [4][5] |
Synthesis of 1,3-Bis(dicyclohexylphosphino)propane
Reaction Scheme:
Experimental Protocol:
Materials:
-
Dicyclohexylphosphine
-
1,3-Dibromopropane
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Degassed water
-
Anhydrous sodium sulfate
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation of Lithium Dicyclohexylphosphide: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (e.g., 100 mL for a 10 mmol scale reaction). Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add dicyclohexylphosphine (2.0 equivalents) to the stirred THF.
-
Deprotonation: Add n-butyllithium (2.0 equivalents) dropwise to the solution while maintaining the temperature at -78 °C. Stir the solution at this temperature for 1 hour to ensure complete formation of lithium dicyclohexylphosphide.
-
Alkylation: To the freshly prepared solution of lithium dicyclohexylphosphide, slowly add a solution of 1,3-dibromopropane (1.0 equivalent) in anhydrous THF via a syringe or dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of degassed water. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Isolation and Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by distillation under high vacuum or by chromatography on silica gel under an inert atmosphere.
Application in Suzuki-Miyaura Cross-Coupling
1,3-Bis(dicyclohexylphosphino)propane is an effective ligand for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination.[1] The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction widely used in the synthesis of biaryls, which are common motifs in drug candidates.
Catalytic Cycle of Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The phosphine ligand, in this case, 1,3-bis(dicyclohexylphosphino)propane, plays a crucial role in stabilizing the palladium catalyst and facilitating these steps.
Experimental Protocol for a Representative Suzuki-Miyaura Coupling:
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using 1,3-bis(dicyclohexylphosphino)propane as the ligand.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
1,3-Bis(dicyclohexylphosphino)propane
-
Potassium phosphate (K3PO4)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%) and 1,3-bis(dicyclohexylphosphino)propane (e.g., 0.024 mmol, 2.4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Solvent Addition: Add anhydrous toluene (e.g., 5 mL) to the flask.
-
Reaction: Heat the reaction mixture to 100 °C and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Safety and Handling
1,3-Bis(dicyclohexylphosphino)propane is an air-sensitive compound and should be handled under an inert atmosphere (e.g., nitrogen or argon).[5] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[2][5][8] May cause respiratory irritation.[2][5]
Safety Data Summary:
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| H332: Harmful if inhaled. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[5]
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8] Use in a well-ventilated area or with a respirator if necessary.[5]
Conclusion
1,3-Bis(dicyclohexylphosphino)propane is a valuable bidentate phosphine ligand in the field of organic synthesis, particularly for palladium-catalyzed cross-coupling reactions. Its bulky and electron-donating characteristics contribute to high catalytic activity and selectivity, making it a useful tool for the construction of complex molecules relevant to drug discovery and development. Proper handling and storage under inert conditions are essential due to its air sensitivity and potential health hazards. This guide provides researchers and scientists with the core technical information needed to effectively and safely utilize this important reagent.
References
- 1. 1,3-Bis(dicyclohexylphosphino)propane 95 103099-52-1 [sigmaaldrich.com]
- 2. 1,3-Bis(dicyclohexylphosphino)propane | C27H50P2 | CID 438876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 1,3-BIS(DICYCLOHEXYLPHOSPHINO)PROPANE CAS#: 103099-52-1 [m.chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fishersci.co.uk [fishersci.co.uk]
